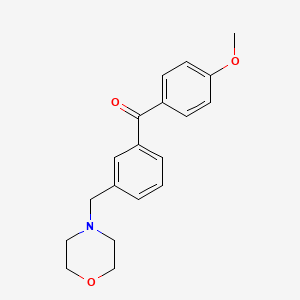

4'-Methoxy-3-morpholinomethyl benzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCBYGUIXIGDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643071 | |

| Record name | (4-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-09-8 | |

| Record name | (4-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Benzophenone (B1666685) Core Construction

The synthesis of the substituted benzophenone framework is a critical phase in the generation of 4'-Methoxy-3-morpholinomethyl benzophenone. Several classical and modern organic reactions can be employed for this purpose, each with its own set of advantages and substrate scope considerations.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation stands as a cornerstone of aromatic ketone synthesis. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. tamu.edunih.gov For the synthesis of a 4'-methoxybenzophenone derivative, two primary disconnection approaches are viable: the acylation of anisole with a substituted benzoyl chloride or the acylation of a substituted benzene (B151609) derivative with anisoyl chloride.

A common pathway involves the reaction of anisole with a benzoyl chloride derivative. The methoxy (B1213986) group of anisole is a powerful activating group, directing the acylation primarily to the para position. The reaction is typically catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃). tamu.edustackexchange.com The choice of solvent is crucial, with common options including dichloromethane or carbon disulfide.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Anisole | Benzoyl Chloride | AlCl₃ | Dichloromethane | 0 to rt | ~83 |

| Anisole | Acetic Anhydride | Zeolite HBEA | None | 120 | ~95 (selectivity to p-isomer) |

| Benzene | 4-Methoxybenzoyl Chloride | AlCl₃ | Carbon Disulfide | rt | Reported High |

Ullmann Coupling and Related Metal-Catalyzed Methods

The Ullmann reaction and its modern variants provide a powerful tool for the formation of carbon-carbon bonds between aryl halides, making it a suitable method for constructing unsymmetrical biaryl ketones like the target benzophenone. organic-chemistry.orgchemdiv.com The classical Ullmann condensation involves the copper-promoted coupling of two aryl halides at elevated temperatures. organic-chemistry.org

For the synthesis of the 4'-methoxybenzophenone core, an Ullmann-type coupling could be envisioned between a 4-haloanisole (e.g., 4-bromoanisole) and a 3-halobenzoyl derivative or a related precursor. Modern advancements in Ullmann couplings often employ palladium or nickel catalysts with various ligands, which can allow for milder reaction conditions and a broader substrate scope. chemdiv.com These reactions typically require a base and are carried out in a high-boiling polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

| Aryl Halide 1 | Aryl Halide 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | 3-Bromobenzaldehyde | CuI | Phenanthroline | K₂CO₃ | DMF | 120-150 |

| 4-Iodoanisole | Methyl 3-bromobenzoate | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100-110 |

Oxidation-Based Preparations of Substituted Benzophenones

An alternative strategy for the construction of the benzophenone core involves the oxidation of a corresponding diphenylmethane precursor. This approach is particularly useful if the diarylmethane is readily accessible. The oxidation can be achieved using a variety of oxidizing agents. For instance, cyclohexyl-(4-methoxy-phenyl)-methanol has been oxidized to the corresponding methanone using chromic acid.

A general representation of this approach would involve the synthesis of a 4-methoxy-3-substituted-diphenylmethane followed by its oxidation.

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclohexyl-(4-methoxy-phenyl)-methanol | Chromic acid (from Na₂Cr₂O₇/H₂SO₄) | Water/Organic co-solvent | rt to 50 | Good |

| 4-Methoxy-diphenylmethane | KMnO₄ | Pyridine/Water | Reflux | Moderate |

Introduction of the Morpholinomethyl Moiety

The incorporation of the morpholinomethyl group onto the benzophenone scaffold is a key transformation in the synthesis of the target compound. This is typically achieved through aminomethylation reactions.

Mannich-type Reactions for Amine-Containing Benzophenone Analogues

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. oarjbp.comresearchgate.net In the context of synthesizing this compound, a precursor such as 4'-methoxy-3-hydroxybenzophenone or 4'-methoxy-3-formylbenzophenone could potentially serve as the substrate with an active hydrogen. However, the more common approach involves the aminomethylation of a phenolic precursor. For instance, a suitably substituted phenol can react with formaldehyde and morpholine (B109124) to introduce the morpholinomethyl group. nih.gov

The reaction is often carried out in a protic solvent like ethanol and may be heated to drive the reaction to completion. The selection of the substrate is critical to ensure regioselective aminomethylation.

| Substrate | Amine | Aldehyde | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Naphthol | Morpholine | Formaldehyde | Ethanol | Reflux | High |

| 4-Hydroxyacetophenone | Morpholine | Formaldehyde | Ethanol | Reflux | Variable (mono- vs. di-substitution) |

Reductive Amination Protocols

Reductive amination provides another versatile method for introducing the morpholine moiety, particularly if a formyl-substituted benzophenone is used as a precursor. This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.com

For the synthesis of this compound, a precursor such as 4'-methoxy-3-formylbenzophenone would be reacted with morpholine to form an iminium ion, which is then reduced by a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is often dictated by the pH of the reaction and the presence of other reducible functional groups.

| Carbonyl Compound | Amine | Reducing Agent | Solvent | pH |

|---|---|---|---|---|

| p-Methoxybenzaldehyde | n-Butylamine | H₂/Co-catalyst | - | - |

| Aromatic Aldehyde | Morpholine | NaBH(OAc)₃ | Dichloroethane | Slightly Acidic |

| Aromatic Aldehyde | Morpholine | NaBH₃CN | Methanol | Acidic |

Nucleophilic Substitution Reactions with Halogenated Benzophenone Intermediates

A primary and effective method for introducing the morpholinomethyl moiety is through a nucleophilic substitution reaction. This pathway typically involves a halogenated benzophenone intermediate, such as 3-(chloromethyl)-4'-methoxybenzophenone or 3-(bromomethyl)-4'-methoxybenzophenone. In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.

The reaction is generally carried out in a suitable organic solvent, often in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct that is formed. This ensures the morpholine remains in its free base form, maximizing its nucleophilicity. The general mechanism is a standard SN2 type reaction, favored by the reactivity of the benzylic halide.

General Reaction Scheme:

Halogenated Benzophenone Intermediate + Morpholine → this compound + Halide Salt

This method is widely applicable for the synthesis of various N-alkylated morpholine derivatives and is valued for its reliability and generally good yields.

Vanadium-Mediated Aminoalkylation Methods

While less conventional for this specific transformation, advanced catalytic methods involving transition metals offer potential alternative synthetic routes. Vanadium-catalyzed reactions, for instance, have been explored for the oxidative coupling of tertiary amines with ketones. Although direct vanadium-mediated aminoalkylation to form the C-C bond between the benzophenone ring and the morpholinomethyl group is not a commonly cited method for this specific compound, the principles of vanadium catalysis in C-H activation and C-N bond formation are an area of active research. Such a method would theoretically involve the direct coupling of a C-H bond on the 3-position of 4'-methoxybenzophenone with an activated morpholine species, mediated by a vanadium catalyst. This approach, however, remains largely specialized and suffers from a limited substrate scope compared to traditional nucleophilic substitution.

Regioselective Installation of the Methoxy Group

The regiochemistry of the methoxy group at the 4'-position is a critical structural feature. Its installation is typically achieved early in the synthetic sequence, often during the construction of the benzophenone core itself. A common and highly regioselective method is the Friedel-Crafts acylation.

In this approach, anisole (methoxybenzene) is acylated with a benzoyl chloride derivative (e.g., 3-(chloromethyl)benzoyl chloride) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The methoxy group is a powerful ortho-, para-directing activating group. Due to the steric hindrance posed by the methoxy group and the bulky acylating agent, the acylation reaction overwhelmingly occurs at the para-position, resulting in the desired 4'-methoxy substitution pattern with high selectivity.

| Reactant 1 | Reactant 2 | Catalyst | Key Outcome |

| Anisole | 3-(chloromethyl)benzoyl chloride | AlCl₃ | Regioselective acylation at the para-position of anisole. |

Advanced Derivatization and Functionalization Strategies

The this compound molecule possesses several reactive sites that allow for a variety of post-synthesis modifications.

Reactions at the Morpholine Nitrogen: Salt Formation and Alkylation

The nitrogen atom within the morpholine ring is a tertiary amine and retains its basic and nucleophilic character. This allows for straightforward chemical modifications.

Salt Formation: As a base, the morpholine nitrogen can readily react with various acids (e.g., hydrochloric acid, sulfuric acid) to form the corresponding ammonium salts. This transformation is often used to improve the aqueous solubility and crystalline properties of the compound.

Alkylation (Quaternization): The nitrogen atom can also act as a nucleophile and react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary ammonium salts. chemrxiv.org This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom, which significantly alters the molecule's electronic and physical properties. nih.gov The reaction typically proceeds under mild conditions.

| Reaction Type | Reagent | Product Type |

| Salt Formation | Acid (e.g., HCl) | Morpholinium Salt |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

Reactivity of the Benzophenone Carbonyl Group: Oxidation and Reduction Pathways

The ketone carbonyl group is a central feature of the benzophenone scaffold and is susceptible to both oxidation and reduction.

Reduction Pathways: The carbonyl group can be readily reduced to a secondary alcohol (a benzhydrol derivative). Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are effective for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Oxidation Pathways: A significant oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid (e.g., m-CPBA) or other peroxides as the oxidant. wikipedia.orgmerckmillipore.com The reaction's regioselectivity is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. In this compound, the 4'-methoxyphenyl group is electron-rich due to the electron-donating methoxy group and thus has a higher migratory aptitude than the 3-(morpholinomethyl)phenyl group. Consequently, the Baeyer-Villiger oxidation would regioselectively yield the corresponding phenyl ester. organic-chemistry.org

| Transformation | Reagent(s) | Product Functional Group | Migrating Group (for Oxidation) |

| Reduction | NaBH₄, Methanol | Secondary Alcohol (Benzhydrol) | N/A |

| Oxidation | m-CPBA (Peroxyacid) | Ester | 4'-methoxyphenyl |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type) for Benzophenone Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation and are highly applicable to the synthesis and derivatization of benzophenone structures. acs.org

This reaction can be used in two main ways:

Synthesis of the Benzophenone Core: An unsymmetrical benzophenone can be synthesized by coupling an arylboronic acid with a halogenated aryl ketone or by a carbonylative coupling involving an aryl halide, carbon monoxide, and an arylboronic acid.

Derivatization of a Benzophenone Intermediate: If the synthesis starts with a halogenated benzophenone, such as 3-bromo-4'-methoxybenzophenone, the halogen atom serves as a handle for further functionalization. This intermediate can undergo a Suzuki-Miyaura coupling with a wide variety of aryl or vinyl boronic acids to introduce new substituents onto the benzophenone scaffold. uwindsor.ca The reaction typically requires a palladium catalyst, a base, and a suitable solvent.

| Aryl Halide Substrate | Coupling Partner | Catalyst System (Example) | Product Type |

| 3-Bromo-4'-methoxybenzophenone | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4'-Methoxy-[1,1':3',1''-terphenyl]-4'-ylmethanone |

| 4-Bromobenzoyl chloride | Anisoleboronic acid | Pd(OAc)₂, K₃PO₄ | 4'-Methoxybenzophenone |

Oxime Ether Formation and Related Modifications

The transformation of the carbonyl group in benzophenone derivatives into an oxime and subsequently into oxime ethers provides a pathway to a diverse range of compounds with potential pharmacological applications. The general synthesis of benzophenone oxime ethers often involves a two-step process: the formation of the benzophenone oxime followed by its alkylation to yield the desired ether.

A general procedure for the synthesis of benzophenone oximes involves the reaction of the corresponding benzophenone with hydroxylamine hydrochloride in the presence of a base. For instance, a mixture of a substituted benzophenone and hydroxylamine hydrochloride in ethanol can be treated with an aqueous solution of sodium hydroxide at room temperature. This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N-OH functionality of the oxime.

Following the formation of the benzophenone oxime, the corresponding oxime ethers can be synthesized. This is typically achieved by an O-alkylation reaction. The specific conditions for this reaction can vary, but a common method involves the use of an appropriate alkyl halide in the presence of a base.

For the synthesis of a series of benzophenone oxime ether derivatives containing a tertiary amine group, a general methodology has been reported. This involves an initial Friedel-Crafts reaction to construct the benzophenone core, followed by oximation, and subsequent etherification. While this provides a general framework, the specific application to this compound would require adaptation of this methodology. The reaction conditions for the oximation and etherification steps would need to be optimized for this specific substrate.

A representative reaction for the formation of a benzophenone oxime ether is depicted below:

A general scheme for the synthesis of benzophenone oxime and its subsequent conversion to an oxime ether.

A general scheme for the synthesis of benzophenone oxime and its subsequent conversion to an oxime ether.Detailed research findings on a series of synthesized benzophenone oxime ether derivatives with tertiary amine moieties have been reported, and their herbicidal activities were evaluated. This underscores the importance of the oxime ether functionality in modulating the biological profile of benzophenone-based compounds.

| Compound | Reactants | Reaction Conditions | Product |

| Benzophenone Oxime | Benzophenone, Hydroxylamine Hydrochloride, Sodium Hydroxide | Ethanol, Water, Reflux | Benzophenone Oxime |

| Benzophenone Oxime Ether | Benzophenone Oxime, Alkyl Halide, Base | Varies | O-alkylated Benzophenone Oxime Ether |

This table provides a generalized overview of the reactants and conditions for the synthesis of benzophenone oximes and their corresponding ethers.

Stereoselective Synthesis of Chiral Morpholine-Containing Benzophenone Derivatives

The introduction of chirality into drug molecules is a critical aspect of modern pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The stereoselective synthesis of chiral morpholine-containing benzophenone derivatives presents a significant synthetic challenge. While a direct stereoselective synthesis of this compound has not been extensively reported, various strategies for the asymmetric synthesis of chiral morpholines can be considered and potentially adapted.

One approach to obtaining chiral morpholine-containing compounds is through the use of chiral starting materials. For instance, the synthesis of chiral 2-substituted morpholines can be achieved through asymmetric hydrogenation of the corresponding dehydromorpholine precursors. This method has been shown to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). The resulting chiral morpholine could then, in principle, be incorporated into the benzophenone scaffold.

Another strategy involves the organocatalytic enantioselective chlorocycloetherification of alkenol substrates to furnish morpholines containing a quaternary stereocenter. This method utilizes cinchona alkaloid-derived catalysts to achieve high yields and enantioselectivities under mild conditions.

Furthermore, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols has been demonstrated as a viable method for synthesizing highly substituted chiral morpholines. For example, the use of bromine as an electrophile can induce cyclization to yield chiral morpholine derivatives. The diastereoselectivity of this reaction can be influenced by the reaction time and the electronic nature of the substituents on the aromatic ring. Specifically, an electron-donating group, such as a methoxy group, on the aryl moiety has been shown to accelerate the reaction and influence the diastereomeric ratio of the products.

A summary of key findings from a study on the electrophile-induced cyclization of N-allyl-β-aminoalcohols is presented below:

| Substrate | Reaction Time | Conversion (%) | Diastereomeric Excess (de %) | Isolated Yield (%) of Single Diastereomer |

| Unsubstituted Aryl | 5 min | 60 | 100 | - |

| Unsubstituted Aryl | Complete Conversion | - | 2:1 mixture | - |

| Methoxy-substituted Aryl | 5 min | 80 | - | 50 |

| Methoxy-substituted Aryl | 10 min | Complete Conversion | 8:1 mixture | - |

This table highlights the effect of reaction time and substituent on the conversion, diastereoselectivity, and yield of chiral morpholine synthesis via electrophile-induced cyclization.

While these methods provide valuable insights into the stereoselective synthesis of chiral morpholines, their direct application to the synthesis of chiral this compound would require the development of a synthetic route that incorporates these chiral morpholine-building strategies with the construction of the benzophenone core. This could potentially involve the use of a pre-synthesized chiral morpholine-containing fragment in a coupling reaction to form the final product.

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Pathways and Mechanisms

Nucleophilic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a key reaction class for aryl compounds, typically proceeding through one of two primary mechanisms: the addition-elimination pathway or the elimination-addition (benzyne) pathway. masterorganicchemistry.com The viability of these mechanisms for a derivative of 4'-Methoxy-3-morpholinomethyl benzophenone (B1666685) (e.g., one containing a leaving group like a halogen) is heavily dependent on the electronic nature of the aromatic rings.

The addition-elimination mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org In 4'-Methoxy-3-morpholinomethyl benzophenone, the carbonyl group of the benzophenone core acts as an electron-withdrawing group. However, the other substituents—the 4'-methoxy group and the 3-morpholinomethyl group—are both considered electron-donating. The methoxy (B1213986) group is a strong electron-donating group via resonance, while the morpholinomethyl group is weakly electron-donating via induction. This net electron-donating character would destabilize the carbanionic Meisenheimer complex, making the addition-elimination pathway energetically unfavorable and thus kinetically very slow. masterorganicchemistry.com

Conversely, the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate, does not require activation by EWGs but instead necessitates harsh reaction conditions, such as the use of a very strong base (e.g., sodium amide) and high temperatures. masterorganicchemistry.com This pathway would be a more plausible, albeit aggressive, route for nucleophilic substitution on a halogenated analog of the title compound.

Radical Generation and Photochemical Transformations of Benzophenone Derivatives

Benzophenone and its derivatives are well-known for their rich photochemistry, which is initiated by the absorption of UV radiation.

Photoreduction MechanismsThe classic photochemical reaction of benzophenone is its photoreduction to benzopinacol (B1666686) in the presence of a hydrogen donor.researchgate.nethilarispublisher.comThis process begins with the absorption of UV light (around 350 nm), which promotes the benzophenone molecule from its ground state (S₀) to an excited singlet state (S₁).hilarispublisher.comThis is followed by a highly efficient intersystem crossing to the triplet state (T₁), which has a diradical nature (n-π*).hilarispublisher.com

This triplet-state benzophenone is a potent hydrogen abstractor. It can abstract a hydrogen atom from a suitable donor, such as an alcohol solvent (e.g., isopropanol), to form a diphenylketyl radical. nih.gov Two of these ketyl radicals can then dimerize to form the final benzopinacol product. researchgate.net For this compound, intramolecular hydrogen abstraction from the C-H bonds alpha to the nitrogen atom in the morpholinomethyl group is also a possible pathway, which could lead to different photoproducts.

UV-Induced Radical Generation in Substituted BenzophenonesThe generation of radical species upon UV irradiation is a hallmark of benzophenone chemistry.researchgate.netIn aqueous environments, the photodegradation of benzophenone derivatives can be initiated by highly reactive hydroxyl radicals (•OH) formed from the photolysis of other substances like hydrogen peroxide.nih.gov

Substituents on the aromatic rings can significantly influence the kinetics and efficiency of these photochemical processes. nih.gov Electron-donating groups, such as the methoxy group in this compound, can affect the energy levels of the excited states and the stability of the resulting ketyl radical intermediate. nih.gov Studies on di-para-methoxybenzophenone have shown that substituents that stabilize the forming aromatic ketyl radicals can alter the rate and activation energy of the photoreduction steps. nih.gov Similarly, UV irradiation of substituted phenols in aqueous solutions can lead to the formation of semiquinone radical anions. rsc.org

Influence of Substituents on Reactivity and Selectivity

Electronic Effects of the Methoxy Group on the Benzophenone Core

The 4'-methoxy group exerts a dual electronic influence on the benzophenone structure, comprising both inductive and resonance effects that operate in opposing directions. youtube.com

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring toward electrophilic attack. youtube.comlibretexts.org

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene (B151609) ring. libretexts.org This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| Benzoyl (-COC₆H₅) | - | -I (Withdrawing) | -R (Withdrawing) | Deactivating |

| Methoxy (-OCH₃) | 4' | -I (Withdrawing) | +R (Donating) | Activating (Donating) |

| Morpholinomethyl (-CH₂-Morpholine) | 3 | +I (Weakly Donating) | None | Weakly Activating (Donating) |

| Benzophenone Derivative | Primary Reduction Rate Coefficient (k_H) (M⁻¹s⁻¹) | Secondary Reduction Rate Coefficient (k_AH) (M⁻¹s⁻¹) |

|---|---|---|

| Benzophenone (Unsubstituted) | 1.3 x 10⁶ | 1.0 x 10⁸ |

| Di-para-methoxy benzophenone | 4.5 x 10⁶ | 2.0 x 10⁸ |

| Di-para-trifluoromethyl benzophenone | 1.4 x 10⁵ | 1.0 x 10⁷ |

Steric and Conformational Effects of the Morpholinomethyl Moiety

The introduction of a morpholinomethyl group at the 3-position of the benzophenone scaffold in this compound induces significant steric and conformational effects that influence the molecule's three-dimensional structure and potential reactivity. The benzophenone core is inherently non-planar, with the two phenyl rings twisted out of the plane of the central carbonyl group to alleviate steric strain. The precise dihedral angles of this twist are sensitive to the nature and position of substituents on the phenyl rings.

The morpholinomethyl substituent is a bulky group, and its placement at the meta-position of one of the phenyl rings introduces considerable steric hindrance. This bulk is primarily due to the chair conformation of the morpholine (B109124) ring and the methylene (B1212753) linker. This steric imposition is expected to influence the rotational freedom of the substituted phenyl ring around the bond connecting it to the carbonyl carbon.

Studies on various substituted benzophenones have demonstrated that bulky substituents can significantly alter the twist angle of the aryl rings. nih.govresearchgate.net For instance, large substituents in the ortho-position can lead to a large ring twist. nih.gov While the morpholinomethyl group is at the meta-position in this compound, its size can still restrict the range of accessible conformations. The presence of this group will likely favor conformations that minimize steric clashes with the other phenyl ring and the carbonyl group.

The conformational flexibility of the morpholine ring itself adds another layer of complexity. The morpholine ring can undergo chair-to-boat interconversion, although the chair conformation is generally more stable. The orientation of the morpholinomethyl group relative to the benzophenone core will be dictated by the need to minimize steric interactions, which could lock the molecule into a preferred conformation. This conformational preference can, in turn, affect the molecule's ability to interact with biological targets or participate in chemical reactions.

Interactive Data Table: Comparison of Dihedral Angles in Substituted Benzophenones

The following table illustrates the impact of different substituents on the dihedral angle (ring twist) of the two aryl rings in benzophenone derivatives. While data for this compound is not available, the provided examples demonstrate the general principle of substituent effects on conformation.

| Compound | Substituents | Dihedral Angle (°) |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 2,2'-OH, 4,4'-OCH3 | 37.85 |

| 4,4'-bis(diethylamino)benzophenone | 4,4'-N(C2H5)2 | 49.83 |

| 3,4-dihydroxybenzophenone | 3,4-OH | 49.84 |

| 3-hydroxybenzophenone | 3-OH | 51.61 |

| Unsubstituted Benzophenone (orthorhombic) | None | 54 |

| 4-Chloro-4'-hydroxybenzophenone | 4-Cl, 4'-OH | 64.66 |

| Unsubstituted Benzophenone (monoclinic) | None | 65 |

| 2-amino-2',5-dichlorobenzophenone | 2-NH2, 2',5-Cl | 83.72 |

Data sourced from a study on the conformations of substituted benzophenones. nih.gov

Catalytic Activity and Role of Metal-Ligand Cooperation in Related Transformations

The concept of metal-ligand cooperation (MLC) has emerged as a powerful strategy in catalysis, where both the metal center and the ligand actively participate in the bond activation and formation steps of a reaction. nih.govwikipedia.org This is in contrast to traditional catalysis where ligands are often considered as mere spectators that modulate the steric and electronic properties of the metal center. researchgate.net Ligands that can engage in MLC often possess a reactive site, such as a Lewis basic nitrogen or an acidic proton, which can work in concert with the metal. numberanalytics.com

The structure of this compound suggests its potential to act as a cooperative ligand in metal-catalyzed transformations. The key feature that enables this potential is the nitrogen atom within the morpholine ring. This nitrogen atom possesses a lone pair of electrons, making it a Lewis basic site. When this compound coordinates to a metal center, likely through the carbonyl oxygen and/or the morpholine nitrogen, the nitrogen's lone pair can participate in the catalytic cycle.

For instance, in hydrogenation or transfer hydrogenation reactions, the morpholine nitrogen could act as a proton shuttle or a basic site to deprotonate a substrate, while the metal center delivers a hydride. wikipedia.org This bifunctional activation, where the ligand assists in substrate activation, is a hallmark of MLC and can lead to enhanced catalytic activity and selectivity. numberanalytics.com

While specific catalytic applications of this compound as a ligand in MLC have not been extensively reported, the principles of MLC provide a framework for its potential utility. The synergistic action between a metal and a cooperating ligand can facilitate challenging transformations under milder conditions. rsc.org The design of catalysts based on metal-ligand cooperation is a burgeoning area of research, and molecules like this compound, which contain both a coordinating group (the benzophenone core) and a potentially cooperative functional group (the morpholine moiety), are promising candidates for the development of novel catalytic systems.

The field of catalysis has seen a significant impact from the application of MLC in a variety of transformations, including hydrogenation, dehydrogenation, and C-H activation. numberanalytics.com The involvement of the ligand in the reaction mechanism can open up new reaction pathways that are not accessible with traditional catalysts.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For benzophenone (B1666685) and its derivatives, DFT calculations help in understanding molecular geometry, electronic properties, and vibrational frequencies. scialert.net

Studies on substituted benzophenones reveal that the addition of functional groups, such as a methoxy (B1213986) group (-OCH3), can influence the electronic properties of the molecule. scialert.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net Solvation can also alter the values of these reactivity descriptors. researchgate.net Theoretical calculations can also predict spectroscopic properties, which often show good agreement with experimental results. scialert.net

| Computational Parameter | Significance |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (IP) | Related to the HOMO energy; predicts the ease of electron donation. scialert.net |

| Electron Affinity (EA) | Related to the LUMO energy; predicts the ease of electron acceptance. scialert.net |

| Chemical Hardness | Measures resistance to change in electron configuration. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions to predict sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of benzophenones is crucial as the spatial arrangement of the aryl rings significantly impacts their properties. The twist angle between the two phenyl rings is a key parameter, influenced by both the steric effects of substituents and crystal packing forces. nih.govresearchgate.net For example, studies have shown that substituted benzophenones can have ring twist angles ranging from approximately 38° to over 83°. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing how they flex, interact with their environment (like solvents or biological receptors), and maintain stability. rsc.org For complex molecules, MD simulations can show how different fragments of the molecule move and orient themselves. rsc.org MD simulations of benzophenone have been used to determine displacement parameters that agree well with experimental data. researchgate.net In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov The underlying principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the differences in their biological activities. nih.gov

Ligand-based QSAR is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach builds a model based on a series of molecules with known activities. For benzophenone derivatives, QSAR models have been successfully developed to predict activities such as antimalarial efficacy. researchgate.netnih.gov These models use various physicochemical descriptors to build a mathematical relationship with biological activity, which can then be used to predict the potency of new, untested compounds. nih.gov Docking studies are often used to complement QSAR findings, suggesting that benzophenones can bind to the same regions as other known inhibitors. acs.org

A study on benzophenone derivatives as antimalarial agents developed a predictive QSAR model using multiple linear regression analysis. nih.gov

| Study Focus | QSAR Model Type | Key Finding | Reference |

|---|---|---|---|

| Antimalarial Benzophenones | Multiple Linear Regression (MLR) | High correlation between experimental and predicted activities. | nih.gov |

| P-Glycoprotein Inhibitors | SAR/QSAR | High lipophilicity is a prerequisite for high inhibitory potency. | univie.ac.at |

| Breast Cancer Inhibitors | MLR-based QSAR | Generated a robust model (R² = 0.919, Q²cv = 0.819) for designing new inhibitors. | researchgate.net |

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of molecules. slideshare.netmdpi.com These techniques calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields around a set of aligned molecules and correlate these fields to their biological activity. unicamp.brresearchgate.net

The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a 3D-QSAR study on benzophenone UV-filters as inhibitors of 17β-hydroxysteroid dehydrogenase 1 identified key hydrophobic regions and hydrogen bond donor features that interact with the compounds. researchgate.net Such models are valuable for guiding the rational design of more potent and selective molecules. mdpi.comnih.gov

| 3D-QSAR Method | Molecular Fields Considered |

|---|---|

| CoMFA | Steric and Electrostatic fields. unicamp.br |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor fields. unicamp.br |

Molecular Docking Simulations for Investigating Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target.

For compounds containing a morpholine (B109124) moiety, docking studies have helped elucidate plausible binding interactions. For example, a study on a benzenesulfonamide (B165840) derivative containing a morpholinyl-ethoxy group showed interactions with the estrogen receptor α (ERα), with a calculated binding score lower (more favorable) than the standard drug, 4-hydroxytamoxifen. researchgate.net Another study on 3-methoxy flavone (B191248) derivatives with morpholine substitutions also investigated binding at ERα and EGFR receptors. nih.gov Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the compound's biological activity. researchgate.netfip.org

| Compound Class | Target Protein | Key Finding from Docking | Reference |

|---|---|---|---|

| Morpholinyl-ethoxy benzenesulfonamide derivative | Estrogen Receptor α (ERα) | Binding score of -16.98 kcal/mol, better than 4-hydroxytamoxifen. | researchgate.net |

| 3-Methoxy flavone morpholine derivative | ERα and EGFR | Docking scores were comparable to control ligands for both receptors. | nih.gov |

| Benzophenone-type P-gp inhibitors | P-glycoprotein (homology model) | Compounds bind to the same region as propafenone-type inhibitors. | acs.orgunivie.ac.at |

Advanced Applications in Chemical Biology Research

Utilization as a Molecular Probe for Biological System Investigations

Molecular probes are essential tools for dissecting the intricate workings of biological systems. The benzophenone (B1666685) scaffold is particularly well-suited for this purpose due to its photochemical properties. nih.gov

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific binding partners of a small molecule within a complex biological milieu. nih.gov Compounds containing a benzophenone group are widely employed as photoaffinity probes. springernature.com Upon irradiation with UV light, the benzophenone moiety is excited to a triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue, resulting in the formation of a stable, covalent bond between the probe and its target protein. nih.gov This allows for the "capture" and subsequent identification of specific molecular targets.

A notable example of this application involves a structurally similar compound, 4-(2-morpholinoethoxy)benzophenone, which was developed as a tritiated photoaffinity probe to identify the molecular targets of tamoxifen. nih.govresearchgate.net This probe successfully identified several proteins, including microsomal epoxide hydrolase, carboxylesterase (ES10), and the liver fatty acid binding protein (L-FABP), revealing previously unknown interactions and helping to explain some of tamoxifen's other biological effects. researchgate.net The benzophenone core of 4'-Methoxy-3-morpholinomethyl benzophenone provides this same photo-cross-linking capability, making it a candidate for similar target identification studies.

Table 1: Applications of Benzophenone-Based Photoaffinity Probes

| Probe Type | Application | Key Finding |

|---|---|---|

| Benzophenone | General protein interaction probing | Covalently attaches to macromolecules to study spatial arrangement and structure. nih.gov |

| Tritiated 4-(2-morpholinoethoxy)benzophenone | Identification of Tamoxifen binding proteins | Identified microsomal epoxide hydrolase, carboxylesterase, and L-FABP as targets. researchgate.net |

By identifying the direct molecular targets of a compound, researchers can begin to map the biochemical pathways and interaction networks in which it participates. nih.gov Once a probe like this compound covalently labels its protein target(s), techniques such as mass spectrometry can be used to identify the protein and even the specific site of interaction. This information provides a critical starting point for understanding the compound's mechanism of action. The identification of previously unknown targets can illuminate new biological functions and pathways associated with a particular chemical scaffold. nih.govresearchgate.net

Role as a Chemical Building Block for Complex Organic Architectures

Beyond its use as a molecular probe, the structure of this compound makes it a versatile chemical building block for the synthesis of more complex molecules. nih.gov Its constituent parts—the benzophenone ketone, the methoxy-substituted phenyl ring, and the morpholine (B109124) group—offer multiple points for chemical modification.

The benzophenone core is a common starting point for various synthetic transformations. For instance, related benzophenone derivatives are used in palladium-catalyzed dehydrogenative cyclization reactions to produce fluorenones, a class of compounds with applications in pharmaceuticals and organic electronics. ossila.com The methoxy (B1213986) and morpholine groups not only influence the molecule's physicochemical properties, such as solubility and lipophilicity, but also serve as handles for further functionalization, enabling the creation of a wide array of derivatives. ontosight.ai

Chemical libraries, which are large collections of structurally related compounds, are fundamental to modern drug discovery and chemical biology. nih.govresearchgate.net They are used in high-throughput screening (HTS) to rapidly test thousands of compounds for activity against a specific biological target. nih.govthermofisher.com The this compound scaffold is an ideal starting point for creating a focused chemical library. Through combinatorial chemistry, each part of the molecule can be systematically varied—for example, by replacing the morpholine with other heterocycles, altering the position or nature of the substituent on the methoxy-bearing ring, or adding substituents to the other phenyl ring. This process generates a library of diverse but related molecules, which can then be screened to identify compounds with optimized activity or novel biological functions. lifechemicals.com

Design of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov This is achieved by synthesizing and testing a series of analogs where specific parts of the parent molecule are modified. nih.govfrontiersin.org

The scaffold of this compound lends itself well to SAR exploration. By creating analogs, researchers can probe the importance of each component. For example, replacing the morpholine ring with a piperidine (B6355638) or a thiomorpholine (B91149) could reveal how the heteroatom in that ring affects target binding. bldpharm.com Similarly, moving the methoxy group to a different position or replacing it with other substituents (e.g., hydroxyl, halogen) can determine its role in the molecule's activity. mdpi.com A study on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides demonstrated this process, where iterative modifications to the piperidine and amide portions of the molecule led to the identification of a potent and selective inhibitor of the presynaptic choline (B1196258) transporter. nih.govresearchgate.net This systematic approach allows for the rational design of more potent and selective molecules.

Table 2: Hypothetical SAR Study Based on the this compound Scaffold

| Modification from Parent Scaffold | Rationale | Predicted Outcome |

|---|---|---|

| Replace Morpholine with Piperidine | Probe the importance of the oxygen heteroatom for hydrogen bonding. | May increase or decrease binding affinity depending on the target's active site. |

| Shift Methoxy Group from 4' to 2' position | Investigate the spatial requirement for the electron-donating group. | Likely to decrease activity if the 4'-position is optimal for interaction. |

| Replace Methoxy Group with a Halogen (e.g., Fluoro) | Alter the electronic properties of the phenyl ring. | May change binding mode or affinity; could improve metabolic stability. ossila.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(2-morpholinoethoxy)benzophenone |

| 4-Fluoro-4′-methoxybenzophenone |

| 4-methoxy-3-(3-morpholinopropoxy) benzonitrile |

| 3-hydroxy-4-methoxybenzaldehyde |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides |

| Tamoxifen |

| Fluorenone |

| Piperidine |

Investigation of Substituent Effects on Molecular Recognition and Interactions

The substituents on the benzophenone core play a crucial role in its ability to interact with biological targets. The 4'-methoxy group, an electron-donating substituent, can influence the electronic properties of the entire molecule. This, in turn, can affect its binding affinity and selectivity towards specific biomolecules. The morpholinomethyl group at the 3-position introduces both steric bulk and a potential site for hydrogen bonding or electrostatic interactions, which are critical for molecular recognition.

Research in this area often involves computational and experimental approaches to understand how these substituents modulate interactions with proteins or nucleic acids. Molecular docking studies can predict the binding modes and affinities of this compound with various biological targets. These computational models help in rationalizing the structure-activity relationships observed in experimental assays.

The following table summarizes the key structural features and their potential influence on molecular interactions:

| Substituent | Position | Potential Effects on Molecular Interactions |

| 4'-Methoxy | para | Electron-donating, influences aromatic ring electronics, potential for hydrogen bond acceptance. |

| 3-Morpholinomethyl | meta | Introduces steric bulk, provides a tertiary amine for potential electrostatic interactions or hydrogen bonding, influences solubility and conformational flexibility. |

Comparative Studies with Related Amine-Substituted Benzophenones (e.g., pyrrolidinomethyl, piperidinomethyl analogs)

To further elucidate the role of the amine substituent, comparative studies are often conducted with analogs where the morpholino group is replaced by other cyclic amines, such as pyrrolidine (B122466) or piperidine. These studies help to dissect the influence of ring size, basicity, and conformational flexibility of the amine on the compound's biological activity and molecular interactions.

While specific comparative data for this compound is not extensively available in publicly accessible literature, the known properties of these cyclic amines allow for informed comparisons. For instance, the pKa values of the parent amines can provide insights into the basicity of the corresponding benzophenone derivatives, which can be a critical factor in their interaction with biological targets.

Below is a comparative table of the properties of the parent cyclic amines, which can be extrapolated to understand the behavior of their benzophenone derivatives:

| Amine Substituent | Ring Size | pKa of Parent Amine | Key Structural Features |

| Pyrrolidinomethyl | 5-membered | ~11.27 | More planar, potentially less sterically hindered than piperidine. |

| Piperidinomethyl | 6-membered | ~11.22 | Chair conformation, offers different steric and conformational properties compared to pyrrolidine. |

| Morpholinomethyl | 6-membered with oxygen | ~8.33 | Presence of ether oxygen reduces basicity and introduces a potential hydrogen bond acceptor. |

These differences in structure and basicity are expected to translate into varied biological activities and interaction profiles for the corresponding benzophenone analogs.

Application in Photochemistry Research for Initiating Polymerization Processes

Benzophenone and its derivatives are well-known Type II photoinitiators, which are compounds that, upon excitation by light, can initiate polymerization reactions. researchgate.net this compound is of particular interest in this field due to the presence of the intramolecular amine group, which can act as a co-initiator.

Upon absorption of UV light, the benzophenone moiety is excited to a singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This excited triplet state can then abstract a hydrogen atom from the adjacent morpholinomethyl group (an intramolecular process) or from another hydrogen donor present in the system. This hydrogen abstraction process generates a ketyl radical and an aminoalkyl radical. Both of these radical species can initiate the polymerization of monomers, such as acrylates.

The efficiency of photoinitiation is influenced by several factors, including the light absorption properties of the benzophenone derivative and the efficiency of the hydrogen abstraction process. The presence of the electron-donating methoxy and amino groups can shift the absorption spectrum of the benzophenone, potentially making it more suitable for use with different light sources. researchgate.net

| Parameter | Description | Typical Method of Measurement |

| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. | Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy |

| Final Monomer Conversion (%) | The percentage of monomer that has been converted to polymer at the end of the reaction. | RT-FTIR spectroscopy |

| Quantum Yield of Initiation (Φi) | The number of initiating radicals produced per photon absorbed. | Photochemical actinometry |

The intramolecular nature of the co-initiator in this compound can offer advantages such as increased efficiency and reduced migration of the co-initiator in the final polymer, which is a significant benefit in applications like coatings and adhesives.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are paramount in elucidating the molecular structure of 4'-Methoxy-3-morpholinomethyl benzophenone (B1666685), providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for 4'-Methoxy-3-morpholinomethyl benzophenone is not readily available in the cited literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the analysis of its structural fragments: the 4'-methoxybenzophenone core and the 3-morpholinomethyl substituent.

¹H NMR: The spectrum would likely exhibit signals in the aromatic region (approximately 6.9-7.8 ppm) corresponding to the protons on the two phenyl rings. The methoxy (B1213986) group protons would appear as a sharp singlet around 3.8 ppm. The protons of the morpholine (B109124) ring would likely produce multiplets in the range of 2.4-3.7 ppm, and the benzylic methylene (B1212753) protons (Ar-CH₂-N) would be expected to show a singlet around 3.5-3.6 ppm.

¹³C NMR: The carbonyl carbon of the benzophenone structure would be anticipated to have a characteristic signal in the downfield region of the spectrum (around 195 ppm). Aromatic carbons would resonate in the 113-163 ppm range. The methoxy carbon would be expected around 55 ppm, while the carbons of the morpholine and the benzylic methylene group would appear in the 45-70 ppm range.

Mass Spectrometry (MS): Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. For the hydrochloride salt of this compound, predicted mass spectrometry data has been generated. nih.gov This data provides theoretical mass-to-charge ratios (m/z) for various adducts of the molecule, which are crucial for its identification.

Predicted Mass Spectrometry Data for [4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-phenylmethanone Hydrochloride nih.gov

| Adduct | m/z |

| [M+H]⁺ | 312.15941 |

| [M+Na]⁺ | 334.14135 |

| [M-H]⁻ | 310.14485 |

| [M+NH₄]⁺ | 329.18595 |

| [M+K]⁺ | 350.11529 |

| [M+H-H₂O]⁺ | 294.14939 |

This data is based on computational predictions.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands. A strong absorption peak around 1650-1660 cm⁻¹ would indicate the presence of the benzophenone carbonyl (C=O) group. The C-O stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine and methylene groups would be observed just below 3000 cm⁻¹. The C-N stretching of the morpholine group would likely be found in the 1250-1020 cm⁻¹ range.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds like this compound.

Thin Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks. For a compound like this compound, a silica gel plate would typically be used as the stationary phase, with a solvent system such as a mixture of ethyl acetate and hexane as the mobile phase. The compound's spot would be visualized under UV light.

Column Chromatography: For the purification of this compound on a larger scale, column chromatography is the standard method. Silica gel is commonly used as the stationary phase. The choice of eluent, typically a gradient of non-polar to more polar solvents (e.g., hexane-ethyl acetate), is crucial for achieving good separation from any impurities or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that can be used for both the purification and precise quantitative assessment of the purity of this compound. A reversed-phase C18 column is often employed for benzophenone derivatives, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A UV detector would be suitable for detecting the compound as it elutes from the column.

Advanced Characterization Techniques

While foundational spectroscopic and chromatographic methods provide a wealth of information, advanced techniques can offer more definitive structural details.

X-ray Crystallography: To date, there is no publicly available information on the single-crystal X-ray diffraction analysis of this compound. This technique, were it to be performed on a suitable single crystal of the compound, would provide the most definitive three-dimensional structure. It would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state, including the relative orientation of the phenyl rings and the conformation of the morpholine ring.

Q & A

Basic: What are the recommended synthetic routes for 4'-methoxy-3-morpholinomethyl benzophenone, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound likely involves a multi-step approach:

Friedel-Crafts acylation to introduce the benzophenone backbone, using AlCl₃ as a catalyst in nitrobenzene (as demonstrated for related benzophenones in ).

Morpholine incorporation via nucleophilic substitution or reductive amination. For example, chloromethyl intermediates (e.g., 3-chloromethyl-4'-methoxybenzophenone) could react with morpholine under basic conditions (K₂CO₃, DMF) .

Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures).

Optimization tips : Monitor reaction progress using TLC with hexane/EtOAc (3:1) and adjust stoichiometry of morpholine (1.2–1.5 equiv.) to minimize side products. highlights the importance of solvent polarity in similar systems; lower permittivity solvents (e.g., dichloromethane) may enhance reaction rates .

Basic: How can the structural integrity of this compound be confirmed experimentally?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm, singlet) and morpholinomethyl protons (δ ~2.5–3.5 ppm, multiplet). The benzophenone carbonyl (C=O) appears at ~195–200 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm C=O stretching (~1660 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- X-ray crystallography : Resolve the dihedral angle between phenyl rings (e.g., ~57° in analogous benzophenones) and hydrogen-bonding networks (e.g., O–H⋯O interactions in ) .

Advanced: What computational methods are suitable for predicting the solvatochromic behavior of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electronic transitions. Compare computed vibrational frequencies (e.g., ν(C=O)) with experimental IR data .

- Solvent modeling : Use the polarizable continuum model (PCM) to simulate solvent effects. shows that halogenated solvents (e.g., CCl₄) induce larger ν(C=O) shifts due to stronger dipole interactions .

- Molecular dynamics (MD) : Simulate hydrogen-bond lifetimes (e.g., ~7.7 ps for benzophenone-water interactions) to assess kinetic stability in aqueous environments .

Advanced: How can researchers resolve contradictions in the biological activity data of substituted benzophenones?

Answer:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. hydroxy groups) and assay against targets (e.g., fungal enzymes). notes that methyl substitution enhances antifungal activity .

- Dose-response curves : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Control for solvent interference : Use DMSO concentrations <0.1% to avoid false positives in cell-based assays .

Advanced: What mechanistic insights govern the complexation of this compound with metal ions?

Answer:

- Stepwise mechanism (as shown for Al(III) in ):

- Kinetic analysis : Use stopped-flow spectroscopy to measure rate constants. Ionic strength adjustments (e.g., NaClO₄) can validate electrostatic contributions .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Melting point : Compare experimental values (e.g., 58–63°C for 4-methoxybenzophenone in ) with literature .

- Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.

Advanced: How does the morpholinomethyl substituent influence the photophysical properties of benzophenone derivatives?

Answer:

- Electronic effects : The morpholine group’s electron-donating nature increases electron density on the benzophenone, red-shifting UV-Vis absorption (e.g., λmax ~290→310 nm) .

- Solvatochromism : In alcohols, ν(C=O) splits into two bands due to hydrogen bonding (vs. a single peak in halogenated solvents) .

- Lifetime studies : Time-resolved fluorescence can quantify excited-state decay pathways altered by morpholine’s steric bulk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.